molecular formula C28H54O4 B12686118 Isostearyl sebacate CAS No. 478273-24-4

Isostearyl sebacate

Cat. No.: B12686118
CAS No.: 478273-24-4
M. Wt: 454.7 g/mol
InChI Key: NUHMQHLCUWSBCS-UHFFFAOYSA-N
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Description

Isostearyl sebacate is an ester compound formed from isostearyl alcohol and sebacic acid. It is widely used in the cosmetic industry due to its excellent emollient properties, providing a smooth and non-greasy feel to formulations. This compound is known for its skin-conditioning benefits and is often found in products such as moisturizers, lipsticks, and foundations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isostearyl sebacate is synthesized through an esterification reaction between isostearyl alcohol and sebacic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove water, which is a byproduct of the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and catalyst concentration, are carefully controlled to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: Isostearyl sebacate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of strong acids or bases, breaking the ester bond to yield isostearyl alcohol and sebacic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a different ester compound .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isostearyl sebacate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Isostearyl sebacate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy film on the skin, which helps to retain moisture and improve skin texture. The compound’s hydrophobic nature allows it to create a barrier that prevents water loss from the skin, thereby enhancing skin hydration and smoothness .

Molecular Targets and Pathways:

Properties

CAS No.

478273-24-4

Molecular Formula

C28H54O4

Molecular Weight

454.7 g/mol

IUPAC Name

10-(16-methylheptadecoxy)-10-oxodecanoic acid

InChI

InChI=1S/C28H54O4/c1-26(2)22-18-14-10-8-6-4-3-5-7-9-13-17-21-25-32-28(31)24-20-16-12-11-15-19-23-27(29)30/h26H,3-25H2,1-2H3,(H,29,30)

InChI Key

NUHMQHLCUWSBCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)O

Origin of Product

United States

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